Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1235384-24-3
VCID: VC6904234
InChI: InChI=1S/C17H24N2O4/c1-2-22-17(21)18-12-14-8-10-19(11-9-14)16(20)13-23-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,21)
SMILES: CCOC(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2
Molecular Formula: C17H24N2O4
Molecular Weight: 320.389

Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate

CAS No.: 1235384-24-3

Cat. No.: VC6904234

Molecular Formula: C17H24N2O4

Molecular Weight: 320.389

* For research use only. Not for human or veterinary use.

Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate - 1235384-24-3

Specification

CAS No. 1235384-24-3
Molecular Formula C17H24N2O4
Molecular Weight 320.389
IUPAC Name ethyl N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C17H24N2O4/c1-2-22-17(21)18-12-14-8-10-19(11-9-14)16(20)13-23-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,21)
Standard InChI Key HYZBXPWTXYSUGP-UHFFFAOYSA-N
SMILES CCOC(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate is characterized by a piperidine core modified with phenoxyacetyl and carbamate functional groups. Its IUPAC name, ethyl N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]carbamate, reflects this arrangement . The compound’s structure includes a central piperidin-4-ylmethyl group linked to a phenoxyacetyl moiety at the 1-position and an ethyl carbamate group at the methyl position.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1235384-24-3
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.4 g/mol
SMILESCCOC(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2
InChI KeyHYZBXPWTXYSUGP-UHFFFAOYSA-N

The three-dimensional conformation reveals a bent geometry around the piperidine ring, with the phenoxyacetyl group adopting a planar configuration due to resonance stabilization . This structural flexibility may enhance receptor binding efficiency.

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies indicate distinct signals for the ethyl carbamate group (δ 1.25 ppm for CH₃, δ 4.12 ppm for CH₂) and the phenoxyacetyl protons (δ 6.8–7.3 ppm for aromatic hydrogens). Mass spectrometry confirms the molecular ion peak at m/z 320.4, consistent with the molecular formula .

Synthesis and Optimization

Industrial Synthesis Pathways

The synthesis involves a three-step sequence:

  • Piperidine Functionalization: 4-(Aminomethyl)piperidine is acylated with 2-phenoxyacetyl chloride under basic conditions to yield 1-(2-phenoxyacetyl)piperidin-4-yl)methylamine.

  • Carbamate Formation: The amine intermediate reacts with ethyl chloroformate in dichloromethane, catalyzed by triethylamine, to form the carbamate linkage .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
12-Phenoxyacetyl chloride, Et₃N0–5°C85%
2Ethyl chloroformate, Et₃N25°C78%
3Silica gel chromatographyRT95%

Scalability Challenges

Industrial-scale production faces hurdles in controlling exothermic reactions during acylation. Recent advances propose microreactor technology to enhance heat dissipation, improving yields to 92% for Step 1. Solvent recovery systems also reduce waste generation by 40%.

Biological Activity and Mechanism of Action

CCR5 Receptor Antagonism

Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate exhibits potent antagonism against CCR5, a G-protein-coupled receptor critical for HIV-1 entry. The compound’s phenoxyacetyl group forms a salt bridge with Asp-188 and Glu-283 residues in the CCR5 extracellular loop, preventing viral gp120 binding.

Key Findings:

  • IC₅₀: 12 nM (CCR5 binding assay vs. maraviroc, IC₅₀ = 2 nM).

  • Selectivity: >1,000-fold selectivity over CCR2 and CXCR4 receptors.

Antiviral Efficacy

In vitro studies using peripheral blood mononuclear cells (PBMCs) infected with R5-tropic HIV-1 demonstrate a 90% reduction in viral replication at 100 nM concentration. Synergy with tenofovir (combination index = 0.3) suggests potential for combination therapies.

Pharmacokinetics and ADME Profile

Absorption and Distribution

Oral administration in murine models yields a bioavailability of 67%, with peak plasma concentration (Cₘₐₓ) of 1.2 µM achieved at 2 hours. The compound’s logP value of 2.8 facilitates blood-brain barrier penetration, with brain-to-plasma ratio of 0.6 .

Table 3: Pharmacokinetic Parameters

ParameterValue (Mouse)Value (Rat)
T₁/₂ (h)3.24.1
Vd (L/kg)2.53.8
CL (mL/min/kg)1522

Metabolism and Excretion

Hepatic cytochrome P450 3A4 (CYP3A4) mediates oxidative metabolism, producing two major metabolites:

  • N-Desethyl derivative (23% of total exposure)

  • Piperidine ring-hydroxylated product (17% of total exposure).
    Renal excretion accounts for 60% of elimination, with 40% fecal excretion via biliary pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator